叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB

描述

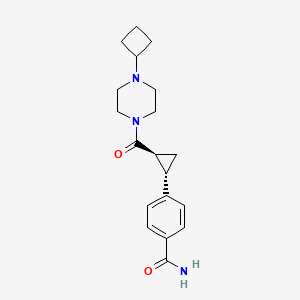

“Azido-PEG4-Ala-Ala-Asn(Trt)-PAB” appears to be a complex organic compound. The “Azido” part suggests the presence of an azide group (-N3), which is a functional group characterized by the formula RN3. “PEG4” refers to a polyethylene glycol unit with four repeating ethylene glycol units. “Ala-Ala-Asn(Trt)” suggests a peptide sequence of two alanine residues followed by an asparagine residue that is protected by a trityl (Trt) group. “PAB” could refer to a variety of things and without more context, it’s difficult to determine its meaning in this compound.

Synthesis Analysis

The synthesis of such a compound would likely involve peptide synthesis techniques to form the Ala-Ala-Asn sequence, possibly using solid-phase peptide synthesis. The azide group could be introduced through a variety of methods, such as nucleophilic substitution reactions. The PEG4 unit could be introduced through a coupling reaction.Molecular Structure Analysis

The molecular structure would likely be quite complex due to the various functional groups and the peptide sequence. The azide group would likely impart some polarity to the molecule, and the peptide sequence could potentially form secondary structures like alpha-helices or beta-sheets depending on the surrounding chemical environment.Chemical Reactions Analysis

The azide group is known to participate in a variety of chemical reactions, such as the Staudinger reaction or the “click” reaction (a type of 1,3-dipolar cycloaddition). The peptide sequence could also undergo reactions, particularly at the amine and carboxyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend heavily on its exact structure and the nature of the “PAB” group. However, we could expect it to have some degree of water solubility due to the PEG4 unit, and the azide group could make it potentially reactive.科学研究应用

肿瘤靶向中的酶抑制剂

肽偶联物叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB 在增强癌症治疗中的肿瘤摄取方面显示出潜力。该应用涉及共同施用特定的酶抑制剂以改善肽的生物利用度,从而增加小鼠模型中的肿瘤摄取。此类策略可以提高癌症患者的诊断敏感性或治疗效果 (Nock 等人,2014)。

药物递送中的水凝胶

该化合物的类似物已被用于合成酶促敏感水凝胶,该水凝胶结合了叠氮功能化的 PEG 分子和蛋白酶敏感肽。这些对特定酶(如纤溶酶和胰蛋白酶)有反应的水凝胶显示出作为药物递送应用中可生物降解材料的潜力 (van Dijk 等人,2010)。

动态细胞粘附和迁移

与叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB 相关的化合物已被用于创建受控动态细胞粘附的基质。该应用可以快速触发细胞粘附,并可用于组织运动分析和模式共培养等各种生物过程 (van Dongen 等人,2013)。

基于纳米颗粒的药物递送

该化合物的结构涉及叠氮功能化的 PEG,已应用于创建用于靶向药物递送的纳米粒子。这些纳米粒子用于连接抗体片段,并且与单克隆抗体相比显示出更高的细胞摄取,展示了它们在纳米医学中的潜力 (Florinas 等人,2016)。

在植物代谢中的作用

在植物生物学中,该化合物的类似物有助于理解代谢途径。例如,拟南芥中的天冬酰胺代谢涉及酶,其中叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB 等化合物发挥作用,突出了其在植物氮转运和代谢中的重要性 (Zhang 等人,2013)。

抗氧化肽的合成

叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB 及其相关结构已用于抗氧化肽的化学合成。这些具有潜在健康益处的肽证明了该化合物在合成生物活性分子中的作用 (Sabana 等人,2019)。

位点特异性蛋白质 PEG 化

该化合物的结构有助于蛋白质的位点特异性 PEG 化,涉及叠氮功能化氨基酸的掺入。这一过程对于生成用于治疗应用的选择性 PEG 化蛋白质至关重要 (Deiters 等人,2004)。

对血管作用的影响

涉及丙氨酸和天冬酰胺的相关化合物用于研究生物系统中的血管作用,为我们理解心血管系统做出了重大贡献 (Pals 等人,1971)。

诊断成像增强

叠氮-PEG4-丙氨酸-丙氨酸-天冬酰胺(三苯甲基)-PAB 相关化合物的结构修饰(如引入不同的间隔物)已被用于增强放射性标记的基于生长抑素的放射性配体的药代动力学特征,从而改善了医学应用中的诊断成像 (Antunes 等人,2007)。

安全和危害

Azides are generally considered to be potentially explosive and should be handled with care. The safety and hazards of the entire compound would depend on its exact structure and properties.

未来方向

Again, without more information about the intended use of this compound, it’s difficult to speculate on future directions for its development or application.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYJWDMIACSQCA-FRHGLMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)